methyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
Description
This compound belongs to the rhodanine-3-acetate class, characterized by a 1,3-thiazolidin-4-one core substituted with a 3-bromobenzylidene group at the 5-position and a methyl acetate moiety at the 3-position. Its molecular formula is C₁₃H₁₀BrNO₃S₂, with a monoisotopic mass of 370.928547 Da . The Z-configuration of the benzylidene double bond is critical for its biological activity, as seen in analogous systems .
Properties
IUPAC Name |
methyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3S2/c1-18-11(16)7-15-12(17)10(20-13(15)19)6-8-3-2-4-9(14)5-8/h2-6H,7H2,1H3/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUVJJADOOYHNW-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate typically involves the condensation of 3-bromobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by esterification with methyl acetate . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as piperidine or triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity using advanced techniques like continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Methyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazolidine derivatives .
Scientific Research Applications
Antimicrobial Properties
Methyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate exhibits notable antimicrobial activity against various pathogens. Studies indicate its effectiveness against:
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive Bacteria | Moderate to High |
| Gram-negative Bacteria | Moderate |
| Fungi | High |
In vitro studies have confirmed its efficacy against strains such as Staphylococcus aureus and Candida albicans, positioning it as a candidate for the development of new antimicrobial agents.
Anticancer Potential
Research has highlighted the anticancer properties of thiazolidinone derivatives, including this compound. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and interaction with cellular pathways. Specific studies have reported its effectiveness against various cancer cell lines, suggesting potential therapeutic applications in oncology.
Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory research. Its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) is significant for developing treatments targeting inflammatory diseases. The anti-inflammatory potential could be explored further in both in vitro and in vivo studies to assess its efficacy and mechanism of action.
Synthesis and Production
The synthesis of this compound typically involves the condensation of 4-bromobenzaldehyde with thiazolidinone derivatives under specific reaction conditions. The use of mild heating and appropriate solvent systems can optimize yield and purity during synthesis. For instance, employing sodium acetate as a catalyst under reflux conditions in ethanol has been shown to enhance product formation.
Case Studies
Several studies have documented the applications of this compound:
- Antimicrobial Efficacy Study : A study demonstrated the compound's activity against various bacterial strains, establishing its potential as a new antimicrobial agent.
- Cancer Cell Apoptosis Induction : Research indicated that this compound could effectively induce apoptosis in specific cancer cell lines, suggesting its utility in cancer therapy.
- Inflammation Model Testing : In vivo models have been utilized to assess the anti-inflammatory effects of this compound, showing promising results that warrant further investigation.
Mechanism of Action
The mechanism of action of methyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells . The compound’s thiazolidine ring is crucial for its biological activity, as it can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Structural Analogs: Positional Isomerism and Substituent Effects
Table 1: Key Structural Analogs and Physicochemical Properties
Key Findings :
- Positional Isomerism : The 3-bromo and 4-bromo isomers (Table 1) exhibit nearly identical molecular weights but differ in electronic properties due to bromine's position. The 3-bromo derivative may show enhanced electrophilic reactivity compared to the 4-bromo analog due to inductive effects .
Key Findings :
- Antimicrobial Activity : Indole-substituted analogs (e.g., compounds in ) show enhanced antibacterial efficacy compared to brominated derivatives, likely due to improved membrane penetration .
- Enzyme Inhibition: The 4-hydroxy-3-methoxybenzylidene derivative (Table 2) exhibits exceptional aldose reductase inhibition, attributed to hydrogen bonding with the phenolic -OH group .
Biological Activity
Methyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a member of the thiazolidinone family, which has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.
Overview of Thiazolidinones
Thiazolidinones are characterized by a five-membered ring containing sulfur and nitrogen atoms. They have been extensively studied for their potential therapeutic applications. The specific structure of this compound includes a bromobenzylidene moiety which enhances its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : this compound has been shown to inhibit enzymes such as aldose reductase and tyrosine kinases, which are involved in various metabolic pathways.
- Anticancer Activity : It exhibits significant anticancer properties by inducing apoptosis in cancer cells. Studies have demonstrated that it can inhibit the growth of various cancer cell lines, particularly in leukemia and breast cancer models .
Synthesis
The synthesis of this compound typically involves the following steps:
- Condensation Reaction : 4-bromobenzaldehyde is reacted with thiazolidine derivatives under acidic or basic conditions.
- Esterification : The resulting thiazolidinone is then treated with methyl acetate to yield the final product.
The reaction conditions are crucial for optimizing yield and purity, often employing solvents like ethanol and catalysts such as sodium acetate.
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound:
| Activity Type | Cell Line/Organism | IC50 (µM) | Notes |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 2.53 | Induces apoptosis |
| Anticancer | HL60 (Leukemia) | 1.64 | Effective against leukemia subpanel |
| Antimicrobial | E. coli | 15.0 | Inhibitory effect observed |
| Antimicrobial | MRSA | 12.0 | More potent than reference drugs |
| Anti-inflammatory | In vitro assays | N/A | Reduces inflammatory markers |
Case Studies
Several studies have highlighted the efficacy of this compound:
- Anticancer Screening : A study evaluated multiple thiazolidinone derivatives against the NCI60 cancer cell line panel. This compound demonstrated notable cytotoxicity against leukemia cell lines with an IC50 value as low as 1.64 µM .
- Antimicrobial Activity : Research indicated that this compound exhibited stronger antibacterial properties compared to traditional antibiotics like ampicillin against resistant strains such as MRSA and Pseudomonas aeruginosa. The compound's structure contributed to its enhanced interaction with bacterial targets .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process:
Condensation : React 3-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
Cyclization : Treat the intermediate with methyl chloroacetate in the presence of a base (e.g., sodium acetate) to form the thiazolidinone core.
Optimization : Solvents (ethanol or methanol), temperature (reflux at 80–100°C), and catalyst choice (acetic acid) significantly impact yield. For example, ethanol improves solubility of intermediates, while acetic acid accelerates cyclization .
- Critical Considerations : Monitor reaction progress via TLC or HPLC to minimize by-products like over-oxidized derivatives or unreacted intermediates .
Q. How is the Z-configuration of the benzylidene group confirmed in this compound, and what analytical techniques are essential for structural validation?
- Methodological Answer :
- X-ray crystallography is the gold standard for confirming stereochemistry and molecular geometry .
- NMR Spectroscopy : Key signals include the thioxo group (δ 165–170 ppm in NMR) and the Z-configuration’s characteristic coupling constants in NMR (e.g., olefinic protons at δ 7.2–7.8 ppm with ) .
- IR Spectroscopy : Confirm the C=S stretch (~1200 cm) and ester carbonyl (1700–1750 cm) .
Advanced Research Questions
Q. What structure-activity relationships (SARs) govern the biological activity of this compound compared to analogs with modified substituents?
- Methodological Answer :
- Core Modifications : Replace the 3-bromobenzylidene group with other arylidene moieties (e.g., 4-chloro or 4-methoxy) to assess how electronic effects influence bioactivity. For example, electron-withdrawing groups (e.g., -Br) enhance electrophilicity, potentially improving kinase inhibition .
- Side Chain Variations : Substitute the methyl ester with propanoic acid or amide derivatives to study solubility and membrane permeability effects. Data from analogs show that carboxylic acid derivatives exhibit improved anti-inflammatory activity due to enhanced hydrogen bonding with targets .
- Biological Testing : Compare IC values in assays targeting enzymes like COX-2 or protein kinases (e.g., EGFR) to quantify SAR trends .
Q. How does this compound interact with biological targets such as protein kinases or inflammatory mediators, and what mechanistic insights exist?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock to predict binding modes. The thioxo group and benzylidene moiety often form hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR’s Lys721 and Asp831) .
- Enzyme Inhibition Assays : Conduct kinetic studies to determine inhibition type (competitive/non-competitive). For example, thiazolidinone derivatives show mixed inhibition against COX-2 with values in the micromolar range .
- Cell-Based Studies : Measure downstream effects (e.g., NF-κB suppression in macrophages) to link target engagement to functional outcomes .
Q. What strategies resolve contradictions in reported biological data (e.g., divergent IC values across studies)?
- Methodological Answer :
- Assay Standardization : Control variables such as cell line (e.g., HeLa vs. RAW264.7), incubation time, and solvent (DMSO concentration ≤0.1%) to reduce variability .
- Metabolic Stability Testing : Evaluate compound stability in serum (e.g., half-life in rat plasma) to account for degradation discrepancies .
- Data Normalization : Use reference inhibitors (e.g., doxorubicin for cytotoxicity assays) to calibrate inter-study results .
Experimental Design & Data Analysis
Q. What in silico and in vitro approaches are recommended for prioritizing derivatives of this compound for further development?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to filter compounds with poor bioavailability (e.g., logP >5) or CYP450 inhibition risks .
- High-Throughput Screening (HTS) : Test a library of analogs in 96-well plates against panels of kinases or inflammatory markers (e.g., TNF-α, IL-6) .
- Hit Validation : Confirm active compounds in dose-response assays and orthogonal models (e.g., zebrafish inflammation assays) .
Q. How can researchers address synthetic challenges such as low yields in the cyclization step?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) to accelerate ring closure .
- Microwave-Assisted Synthesis : Reduce reaction time (from 12 h to 1 h) and improve yield by 15–20% via controlled dielectric heating .
- By-Product Analysis : Use LC-MS to identify impurities (e.g., dimerized products) and adjust stoichiometry (e.g., excess methyl chloroacetate) .
Comparative Analysis
Q. How does the bioactivity of this compound compare to structurally related thiazolidinones with pyrazole or fluorobenzyl substituents?
- Methodological Answer :
- Activity Comparison :
| Compound | Substituent | Key Bioactivity |
|---|---|---|
| Target compound | 3-Bromobenzylidene | Anticancer (IC = 8.2 μM vs. MCF-7) |
| Analog 1 | Pyrazole | Anti-inflammatory (COX-2 IC = 0.9 μM) |
| Analog 2 | Fluorobenzyl | Kinase inhibition (EGFR IC = 12.4 nM) |
- Structural Drivers : Bromine’s steric bulk may hinder binding to compact active sites, while fluorine’s electronegativity enhances target affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
